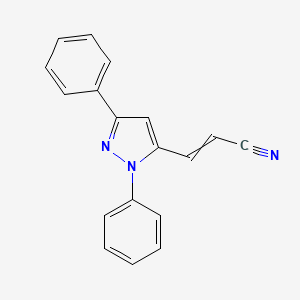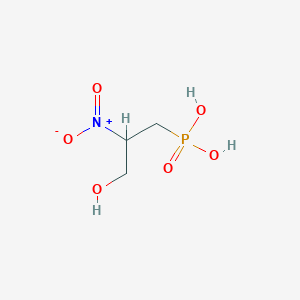
(3-Hydroxy-2-nitropropyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-2-nitropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group, a hydroxy group, and a nitro group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-2-nitropropyl)phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-2-nitropropyl chloride with phosphorous acid in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Hydroxy-2-nitropropyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the hydroxy group.
Major Products:
Oxidation: Formation of 3-oxo-2-nitropropyl phosphonic acid.
Reduction: Formation of 3-hydroxy-2-aminopropyl phosphonic acid.
Substitution: Formation of various substituted phosphonic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Hydroxy-2-nitropropyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of flame retardants and corrosion inhibitors due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-2-nitropropyl)phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
(3-Hydroxy-2-nitropropyl)phosphonic acid: Unique due to the presence of both hydroxy and nitro groups.
2-Aminoethylphosphonic acid: Contains an amino group instead of a nitro group.
3-Hydroxypropylphosphonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: this compound stands out due to its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications. Its structural features make it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
89873-28-9 |
|---|---|
Formule moléculaire |
C3H8NO6P |
Poids moléculaire |
185.07 g/mol |
Nom IUPAC |
(3-hydroxy-2-nitropropyl)phosphonic acid |
InChI |
InChI=1S/C3H8NO6P/c5-1-3(4(6)7)2-11(8,9)10/h3,5H,1-2H2,(H2,8,9,10) |
Clé InChI |
SHPNMMVXXKFVOJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CP(=O)(O)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



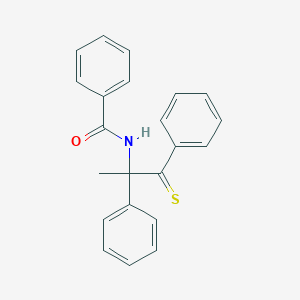
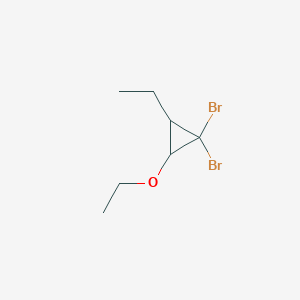
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
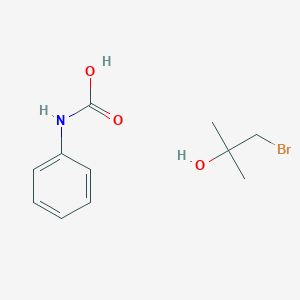
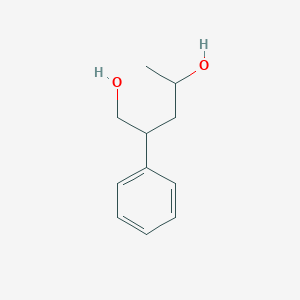
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
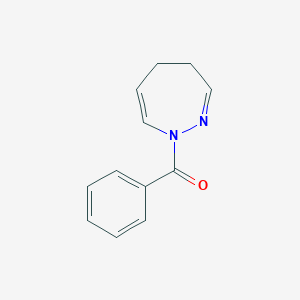


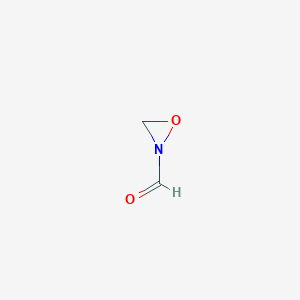
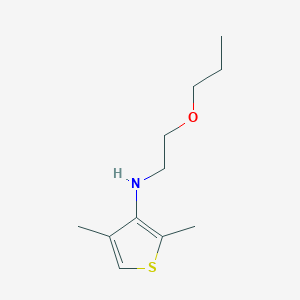
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
